Trichloro(cyclooctyl)silane

Description

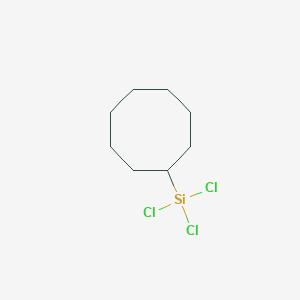

Structure

3D Structure

Properties

IUPAC Name |

trichloro(cyclooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHDYIKCZDBWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629398 | |

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18290-59-0 | |

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trichloro(cyclooctyl)silane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 18290-59-0

This in-depth technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in the synthesis of novel materials and functionalized surfaces.

Core Properties and Data

This compound is a reactive chlorosilane compound characterized by a cyclooctyl group attached to a silicon trichloride moiety. Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 18290-59-0 | [1][2] |

| Molecular Formula | C8H15Cl3Si | [1] |

| Molecular Weight | 245.65 g/mol | [1] |

| Appearance | Colorless liquid (Appearance may vary) | [1] |

| Boiling Point | 85-89 °C at 1.25 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Refractive Index | 1.476 | [1] |

| Flash Point | > 110 °C | [1] |

| Vapor Pressure | 0.0736 mmHg at 25 °C | [1] |

Synonyms

| Synonym |

| Cyclooctyltrichlorosilane |

| 1-(Trichlorosilyl)cyclooctane |

| Trichlorosilylcyclooctane |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the hydrosilylation of cyclooctene with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclooctene, typically catalyzed by a transition metal complex.

Representative Experimental Protocol: Hydrosilylation of Cyclooctene

Objective: To synthesize this compound from cyclooctene and trichlorosilane.

Materials:

-

Cyclooctene

-

Trichlorosilane (HSiCl₃)

-

Platinum-based catalyst (e.g., Speier's catalyst - hexachloroplatinic acid solution in isopropanol) or a rhodium-based catalyst.[3]

-

Anhydrous toluene (or other suitable inert, aprotic solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of trichlorosilane.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon gas.

-

Charging the Reactor: Charge the flask with cyclooctene and anhydrous toluene.

-

Catalyst Addition: Introduce a catalytic amount of the chosen hydrosilylation catalyst (e.g., a few drops of Speier's catalyst solution) to the stirred solution of cyclooctene.

-

Addition of Trichlorosilane: Slowly add trichlorosilane to the reaction mixture via the dropping funnel at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, possibly with a water bath.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

-

Purification: Upon completion of the reaction, the solvent and any unreacted starting materials can be removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Caution: Trichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. This reaction should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Synthesis Workflow Diagram

Applications in Research and Development

This compound serves as a valuable intermediate and surface modification agent in various scientific and industrial applications.

Surface Modification

A primary application of alkyltrichlorosilanes like this compound is the modification of surfaces containing hydroxyl groups, such as glass, silica, and other metal oxides.[4][5] The trichlorosilyl group readily reacts with surface silanol groups to form stable covalent Si-O-Si bonds, creating a self-assembled monolayer (SAM). This process can be used to alter the surface properties of materials, for instance, by increasing hydrophobicity.[6] For researchers in drug development, modifying the surface of materials used in microfluidic devices, biosensors, or drug delivery vehicles can be crucial for controlling protein adsorption, cell adhesion, and biocompatibility.[7][8]

Intermediate for Silicone Polymers

This compound is a precursor for the synthesis of silicone polymers.[6] Through controlled hydrolysis and co-condensation with other silane monomers, a wide variety of silicone materials with tailored properties can be produced. Silicones are known for their biocompatibility, thermal stability, and chemical inertness, making them suitable for various biomedical applications, including medical implants, catheters, and drug delivery systems. The incorporation of the cyclooctyl group can influence the physical properties of the resulting silicone polymer, such as its flexibility, thermal stability, and refractive index.

Due to its role as a chemical intermediate, this compound is not expected to have direct biological activity or be involved in cellular signaling pathways. Its relevance to drug development is primarily as a building block for creating advanced materials with specific surface properties or as a component of biocompatible polymers.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water, including moisture in the air, to release hydrochloric acid (HCl) gas, which is toxic and corrosive.[9]

-

Handling: All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

-

Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Do not use water to clean up spills.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media [mdpi.com]

- 8. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Trichloro(cyclooctyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trichloro(cyclooctyl)silane, an organosilane with potential applications in materials science and as an intermediate in the synthesis of more complex molecules. This document details the primary synthetic route, experimental protocols, and the analytical techniques used to confirm the structure and purity of the compound.

Introduction

This compound (CAS No. 18290-59-0) is a chemical compound with the molecular formula C8H15Cl3Si.[1] Its structure consists of a cyclooctyl group bonded to a silicon atom, which is further bonded to three chlorine atoms. The reactivity of the trichlorosilyl group makes this compound a versatile precursor for the synthesis of various other organosilanes through nucleophilic substitution of the chlorine atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18290-59-0 | [1] |

| Molecular Formula | C8H15Cl3Si | [1] |

| Molecular Weight | 245.65 g/mol | [1] |

| Boiling Point | 85-89 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydrosilylation of cyclooctene with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclooctene, typically catalyzed by a platinum-based catalyst.

Reaction Pathway: Hydrosilylation

The hydrosilylation of an alkene, such as cyclooctene, with a silane, like trichlorosilane, is a well-established method for the formation of carbon-silicon bonds. The reaction is typically catalyzed by transition metal complexes, with platinum catalysts being particularly effective. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and finally reductive elimination of the alkylsilane product.

Caption: Hydrosilylation of Cyclooctene with Trichlorosilane.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Cyclooctene

-

Trichlorosilane (HSiCl₃)

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Schlenk line or other inert atmosphere setup

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and dried thoroughly. The system is then placed under an inert atmosphere of argon or nitrogen.

-

Charging Reactants: Anhydrous toluene and cyclooctene are added to the flask. A catalytic amount of Karstedt's catalyst is then introduced.

-

Addition of Trichlorosilane: Trichlorosilane is charged into the dropping funnel and added dropwise to the stirred reaction mixture at a controlled rate. The reaction is often exothermic, and the addition rate should be adjusted to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Caption: Experimental Workflow for the Synthesis of this compound.

Characterization of this compound

Due to the lack of publicly available experimental spectra for this compound, this section provides expected characterization data based on the analysis of analogous compounds, such as Trichloro(octyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of approximately 1.0-2.0 ppm, corresponding to the methylene protons of the cyclooctyl ring. A distinct multiplet, likely a triplet of triplets or a more complex pattern, would be expected for the methine proton attached to the silicon-bearing carbon, shifted downfield due to the electron-withdrawing effect of the trichlorosilyl group.

¹³C NMR: The carbon NMR spectrum would display a series of peaks corresponding to the eight carbon atoms of the cyclooctyl ring. The carbon atom directly bonded to the silicon (C1) would be significantly deshielded and appear at the lowest field. The remaining seven methylene carbons would resonate at higher fields.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.0 - 2.0 | m | CH₂ (cyclooctyl) |

| downfield multiplet | m | CH-Si | |

| ¹³C | downfield | s | C-Si |

| upfield | s | CH₂ (cyclooctyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the C-H stretching of the cyclooctyl group and the Si-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950-2850 | C-H stretch (sp³) | Strong |

| 1470-1440 | C-H bend (CH₂) | Medium |

| 800-600 | Si-Cl stretch | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing three chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms, the cyclooctyl group, or fragments of the cyclooctyl ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 244 | [C₈H₁₅SiCl₃]⁺ (Molecular Ion) |

| 209 | [C₈H₁₅SiCl₂]⁺ |

| 133 | [SiCl₃]⁺ |

| 111 | [C₈H₁₅]⁺ |

Safety and Handling

This compound is a reactive compound and should be handled with appropriate safety precautions. It is corrosive and reacts with water and moisture to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

References

An In-depth Technical Guide to Trichloro(cyclooctyl)silane: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane (C8H15Cl3Si), a versatile organosilicon compound. This document details its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Emphasis is placed on its reactivity and potential applications, particularly in surface modification for biomedical purposes and as an intermediate in the synthesis of functionalized silanes for drug delivery systems. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides logical workflows and comparative data to support research and development activities.

Molecular Structure and Formula

This compound is an organosilane characterized by a cyclooctyl group and three chlorine atoms attached to a central silicon atom.

Molecular Formula: C₈H₁₅Cl₃Si

Synonyms: Cyclooctyltrichlorosilane, Trichlorosilylcyclooctane[1]

The molecular structure consists of a saturated eight-membered carbon ring (cyclooctyl) bonded to a trichlorosilyl (-SiCl₃) functional group. The tetrahedral geometry around the silicon atom is a key feature of its structure.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18290-59-0 | [1] |

| Molecular Weight | 245.65 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 85-89 °C @ 1.25 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Flash Point | 109.5 °C | [1] |

| Refractive Index | 1.476 | [1] |

| Water Solubility | Reacts with water | General knowledge |

Synthesis of this compound

The primary method for synthesizing alkyltrichlorosilanes is through the hydrosilylation of an alkene. In the case of this compound, this involves the addition of trichlorosilane (HSiCl₃) to cyclooctene. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid).

General Experimental Protocol: Hydrosilylation of Cyclooctene

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Trichlorosilane is a corrosive and moisture-sensitive compound.

Materials:

-

Cyclooctene

-

Trichlorosilane

-

Platinum-based catalyst (e.g., Speier's catalyst solution in isopropanol)

-

Anhydrous toluene (or other suitable inert solvent)

Procedure:

-

A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with cyclooctene and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of the platinum catalyst is added to the reaction mixture.

-

Trichlorosilane is added dropwise from the dropping funnel to the stirred solution. The reaction can be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, is isolated from the reaction mixture by fractional distillation under reduced pressure to prevent thermal decomposition.

Logical Workflow for Hydrosilylation Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of approximately 1.2-2.0 ppm, corresponding to the methylene protons of the cyclooctyl ring. The proton on the carbon atom directly attached to the silicon (the α-proton) would likely appear as a distinct multiplet, potentially at a slightly downfield-shifted position compared to the other ring protons.

-

¹³C NMR: The carbon NMR spectrum should display multiple signals corresponding to the inequivalent carbon atoms of the cyclooctyl ring. The carbon atom bonded to the silicon (C-Si) would be expected to resonate at a unique chemical shift compared to the other carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2920-2850 | C-H (stretch, alkyl) | Strong |

| 1465-1445 | C-H (bend, methylene) | Medium |

| 800-600 | Si-Cl (stretch) | Strong |

| ~550 | Si-C (stretch) | Medium-Weak |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and other chlorine-containing fragments will appear as clusters of peaks. The fragmentation pattern would likely involve the loss of chlorine atoms, the cyclooctyl group, or fragments of the cyclooctyl ring.

Logical Diagram of Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Reactivity and Applications

Reactivity

The reactivity of this compound is dominated by the highly polarized Si-Cl bonds. The silicon atom is electrophilic and susceptible to nucleophilic attack.

-

Hydrolysis: this compound readily reacts with water and moisture in the air to form cyclooctylsilanetriol (C₈H₁₅Si(OH)₃) and hydrochloric acid (HCl). This reaction is highly exothermic.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as alcohols (to form alkoxysilanes), amines (to form aminosilanes), and organometallic reagents (to form new Si-C bonds). This reactivity makes it a valuable intermediate for the synthesis of more complex organosilicon compounds.

Applications in Drug Development and Biomedical Research

While specific applications of this compound in drug development are not extensively documented, its properties suggest potential utility in several areas:

-

Surface Modification: Organosilanes are widely used to modify the surfaces of inorganic materials like silica, titania, and glass. The hydrolysis of this compound allows for the formation of a self-assembled monolayer on hydroxylated surfaces. The cyclooctyl group imparts a hydrophobic character to the surface, which can be beneficial for:

-

Biocompatibility: Modifying the surface of medical implants to control protein adsorption and cellular interactions.

-

Drug Delivery: Functionalizing the surface of nanoparticles (e.g., mesoporous silica nanoparticles) to control drug loading and release kinetics. The cyclooctyl group can provide a hydrophobic domain for encapsulating lipophilic drugs.

-

-

Intermediate for Functionalized Silanes: Through nucleophilic substitution reactions, the trichlorosilyl group can be converted to other functionalities. This allows for the synthesis of a variety of functionalized cyclooctylsilanes that could be used as linkers or building blocks in the synthesis of complex molecules for drug delivery systems or diagnostic agents.

Signaling Pathway Diagram: Surface Functionalization for Drug Delivery

Caption: Pathway for nanoparticle surface modification using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water to produce corrosive hydrochloric acid gas. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

This compound is a valuable organosilicon compound with significant potential as a surface modifying agent and a synthetic intermediate. Its reactivity, driven by the trichlorosilyl group, allows for a wide range of chemical transformations. While further research is needed to fully elucidate its specific applications, its properties make it a promising candidate for use in the development of advanced materials for biomedical and pharmaceutical applications. This guide provides a foundational understanding of its chemistry and encourages further investigation into its potential.

References

An In-depth Technical Guide to the Safe Handling of Trichloro(cyclooctyl)silane

This guide provides comprehensive safety data and handling precautions for Trichloro(cyclooctyl)silane, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates data for this compound where available, supplemented with information from analogous compounds such as Trichloro(octyl)silane and Cyclohexyl Trichlorosilane to ensure a thorough understanding of the potential hazards.

Chemical Identification and Properties

This compound is a chlorosilane compound used as an intermediate in chemical synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Trichloro(octyl)silane (Analogue) |

| CAS Number | 18290-59-0[1] | 5283-66-9 |

| Molecular Formula | C8H15Cl3Si[1] | C8H17Cl3Si |

| Molecular Weight | 245.65 g/mol [1] | 247.67 g/mol |

| Appearance | Colorless liquid[2][3] | Colorless liquid with a pungent odor[2] |

| Boiling Point | 85-89°C @ 1.25 mmHg[1] | 233°C @ 731 mmHg[4] |

| Density | 1.19 g/cm³[1] | 1.07 g/mL at 25°C[4] |

| Flash Point | 1.19 g/cm³[1] | 85°C (closed cup) |

| Refractive Index | 1.476[1] | 1.447 at 20°C[4] |

| Water Solubility | Reacts with water[2][5] | Decomposed by water[2] |

Hazard Identification and GHS Classification

This compound is expected to share the corrosive properties common to other trichlorosilanes due to its reaction with water to form hydrochloric acid.[2]

Table 2: GHS Hazard Classification for Analogous Trichlorosilanes

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[6] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[6] |

Hazard Pictograms:

corrosive

Supplemental Hazard Statements:

-

EUH014: Reacts violently with water.

-

EUH071: Corrosive to the respiratory tract.

Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[6]

-

Take measures to prevent the buildup of electrostatic charge.[6]

-

Do not allow contact with water or moisture.[7]

-

Wear appropriate personal protective equipment (PPE).[5]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Keep containers tightly closed in a dry and well-ventilated place.[6]

-

Store in a cool place.[6]

-

Store locked up.[6]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Use chemical safety goggles and a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a chemical-resistant suit.[5][6] |

| Respiratory Protection | Use a full-face respirator with a type ABEK (EN 14387) respirator filter if ventilation is inadequate. |

| Body Protection | Complete suit protecting against chemicals and flame-retardant protective clothing.[6] |

First-Aid Measures

Immediate medical attention is required in case of exposure.

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[5][7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Call a physician immediately.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6] |

Spill and Leak Procedures

In the event of a spill or leak, follow these emergency procedures:

-

Evacuation: Evacuate personnel from the area.[5]

-

Ventilation: Ensure adequate ventilation.[5]

-

Ignition Sources: Remove all sources of ignition.[5]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Cleanup: Absorb the spill with a dry, inert material such as sand, earth, or vermiculite.[5] Do not use water.[5] Collect the absorbed material in a suitable, closed container for disposal.[5]

-

Personal Protection: Wear self-contained breathing apparatus, rubber boots, and heavy rubber gloves during cleanup.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: DO NOT USE WATER.[5] The substance reacts violently with water.[6]

-

Specific Hazards: Combustible liquid.[6] Containers may explode in a fire.[5] Hazardous decomposition products include hydrogen chloride and phosgene.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]

Toxicological Information

-

Acute Toxicity: Expected to be corrosive and cause severe burns to the skin, eyes, and respiratory tract.[5] Inhalation may cause coughing and wheezing.[5]

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC or ACGIH.[6]

Experimental Protocols & Methodologies

As this is a safety and handling guide, detailed experimental protocols for the use of this compound are beyond its scope. Users should refer to specific experimental procedures and conduct a thorough risk assessment before use. The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound, CasNo.18290-59-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Trichloro(octyl)silane | Krackeler Scientific, Inc. [krackeler.com]

- 5. nj.gov [nj.gov]

- 6. louisville.edu [louisville.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Hydrolysis and Reactivity of Trichloro(cyclooctyl)silane

Disclaimer: Direct experimental data on the hydrolysis and reactivity of trichloro(cyclooctyl)silane is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organosilicon chemistry and data from analogous alkyltrichlorosilanes. The experimental protocols and quantitative data presented herein are representative and should be adapted and validated for specific research applications.

Introduction

This compound (C8H15Cl3Si) is an organosilicon compound of interest for surface modification, synthesis of silsesquioxanes, and as a coupling agent. Its reactivity is primarily dictated by the three highly labile silicon-chloride bonds, which are susceptible to nucleophilic attack. The bulky cyclooctyl group introduces significant steric hindrance around the silicon center, influencing the kinetics of its reactions compared to linear or less bulky alkyltrichlorosilanes. This guide details the hydrolysis and general reactivity of this compound, providing insights into its reaction mechanisms, experimental considerations, and characterization of its products.

Hydrolysis of this compound

The hydrolysis of this compound is a vigorous and highly exothermic reaction that proceeds in a stepwise manner to replace the chloro groups with hydroxyl groups, ultimately forming cyclooctylsilanetriol. This intermediate is highly unstable and readily undergoes self-condensation to form cyclooctyl-functionalized polysilsesquioxanes.

Reaction Mechanism

The hydrolysis mechanism involves the nucleophilic attack of water on the silicon atom. The presence of acid or base can catalyze this reaction.

dot

Spectral Analysis of Trichloro(cyclooctyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for trichloro(cyclooctyl)silane (CAS No. 18290-59-0), a valuable organosilane intermediate. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimated based on data from similar alkyltrichlorosilanes and cyclooctyl derivatives and should be considered as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8 - 2.0 | Multiplet | 1H | CH-Si |

| ~1.5 - 1.7 | Multiplet | 14H | CH₂ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~35 - 40 | C-Si |

| ~25 - 30 | Aliphatic CH₂ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Predicted ²⁹Si NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~10 to 20 | R-SiCl₃ |

Reference: TMS (δ = 0.00 ppm)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2940 | Strong | C-H stretch (asymmetric) |

| 2850 - 2870 | Strong | C-H stretch (symmetric) |

| 1460 - 1470 | Medium | CH₂ scissoring |

| 800 - 850 | Strong | Si-C stretch |

| 550 - 650 | Strong, Broad | Si-Cl stretch |

Sample phase: Neat liquid

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular ion with ³⁵Cl₃) |

| 246 | [M+2]⁺ (Isotopic peak for one ³⁷Cl) |

| 248 | [M+4]⁺ (Isotopic peak for two ³⁷Cl) |

| 250 | [M+6]⁺ (Isotopic peak for three ³⁷Cl) |

| 209 | [M - Cl]⁺ |

| 133 | [SiCl₃]⁺ |

| 111 | [C₈H₁₅]⁺ (Cyclooctyl cation) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra manually.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Perform baseline correction.

-

²⁹Si NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si.

-

Tune and match the probe to the ²⁹Si frequency.

-

-

Acquisition:

-

Use an inverse-gated proton decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).

-

Set the spectral width to cover a range of approximately -50 to 50 ppm.

-

Use a 45° pulse angle and a longer relaxation delay (e.g., 10-20 seconds) due to the typically long T₁ relaxation times of ²⁹Si nuclei.

-

Acquire a large number of scans to obtain a satisfactory signal-to-noise ratio.

-

-

Processing: Process the data as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Acquisition:

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or hexane.

-

Instrument Setup:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Set the ionization energy to 70 eV.

-

Set the mass analyzer to scan a range of m/z values appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be recorded as the compound elutes from the GC column.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern of the molecular ion and other chlorine-containing fragments to confirm the number of chlorine atoms.

-

Identify and analyze the major fragment ions to deduce the structure of the compound. The fragmentation of alkyltrichlorosilanes is expected to involve the loss of chlorine atoms and cleavage of the cyclooctyl ring.[1]

-

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and a general workflow for the characterization of this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of Trichloro(cyclooctyl)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trichloro(cyclooctyl)silane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes solubility prediction based on chemical principles and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this moisture-sensitive compound, ensuring accurate and reproducible results in a laboratory setting.

Predicted Solubility Profile

This compound, with its cyclooctyl group, is a non-polar molecule. Following the principle of "like dissolves like," it is predicted to be soluble in a range of non-polar and weakly polar aprotic organic solvents. Its solubility is expected to decrease in highly polar solvents.

Disclaimer: The following table summarizes the predicted solubility of this compound based on the behavior of structurally similar organosilanes, such as trichloro(octyl)silane and trichloro(octadecyl)silane. This information should be used as a guideline and must be confirmed through experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | High | The non-polar cyclooctyl group will have favorable van der Waals interactions with non-polar solvents. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen in these solvents can interact with the silicon atom, but the overall non-polar character of the silane will still dominate. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate | While polar, these solvents are aprotic and can dissolve a range of non-polar to moderately polar compounds. |

| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | Reactive | Trichlorosilanes are highly susceptible to solvolysis by protic solvents, leading to the formation of siloxanes and hydrochloric acid. These are not suitable solvents. |

| Highly Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | The significant polarity difference between the silane and these solvents will likely result in poor solvation. |

Experimental Protocol for Solubility Determination

Given the moisture-sensitive nature of this compound, all experiments must be conducted under anhydrous conditions using dried solvents and glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Oven-dried glassware (e.g., vials, graduated cylinders, syringes)

-

Inert atmosphere glove box or Schlenk line

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere, add a known volume of the desired anhydrous solvent to a series of oven-dried vials.

-

Incrementally add known masses of this compound to each vial until an excess of undissolved solid is observed.

-

Seal the vials tightly and stir the mixtures at a constant, controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a gas-tight syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry, tared vial to remove any suspended solids.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the saturated solution sample and the standard solutions using a suitable analytical technique (e.g., GC or HPLC) to determine the concentration of the dissolved silane.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for predicting this compound solubility.

Trichloro(cyclooctyl)silane synonyms and alternative names

An In-depth Technical Guide to Trichloro(cyclooctyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, and key quantitative data. It also outlines a detailed experimental protocol for a plausible synthesis route and presents logical and experimental workflows through visual diagrams.

Nomenclature and Identification

This compound is an organosilicon compound characterized by a cyclooctyl group attached to a silicon atom which is, in turn, bonded to three chlorine atoms.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to identify this compound in scientific literature and commercial listings. These are summarized in the table below for clarity and cross-referencing.

| Name Type | Name | Source |

| Systematic Name | This compound | N/A |

| Alternative Name | CYCLOOCTYLTRICHLOROSILANE | [1] |

| Alternative Name | Trichlorsilylcyclooctan | [1] |

| Alternative Name | 1-(Trichlorsilyl)cyclooctan | [1] |

| CAS Registry Number | 18290-59-0 | [1][2] |

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of this data is sourced from commercial suppliers and may represent typical values rather than critically evaluated experimental results.

| Property | Value | Source |

| Molecular Formula | C8H15Cl3Si | [1] |

| Molecular Weight | 245.65 g/mol | |

| Exact Mass | 244.00100 | [1] |

| Boiling Point | 85-89 °C @ 1.25 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Refractive Index | 1.476 | [1] |

| Flash Point | > 110 °C | N/A |

| LogP | 4.75620 | [1] |

| Vapor Pressure | 0.0736 mmHg @ 25 °C | [1] |

Experimental Protocols

Synthesis of this compound via Hydrosilylation

Reaction:

Cyclooctene + Trichlorosilane --(Catalyst)--> this compound

Materials:

-

Cyclooctene (freshly distilled)

-

Trichlorosilane (HSiCl₃)

-

Speier's catalyst (hexachloroplatinic acid solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (or other suitable inert, dry solvent)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, reflux condenser, dropping funnel)

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with freshly distilled cyclooctene and anhydrous toluene. The solution is brought to the desired reaction temperature (typically 50-80 °C).

-

Catalyst Addition: A catalytic amount of Speier's catalyst or Karstedt's catalyst is added to the stirred solution.

-

Addition of Trichlorosilane: Trichlorosilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of cyclooctene.

-

Work-up and Purification: Upon completion of the reaction, the solvent and any unreacted starting materials are removed by distillation at atmospheric pressure. The crude product, this compound, is then purified by fractional vacuum distillation.

Safety Precautions:

-

Trichlorosilane is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water to release hydrogen chloride gas. All manipulations must be carried out under a dry, inert atmosphere.

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this compound in any biological signaling pathways or its potential applications in drug development. Its primary applications are in the field of materials science, particularly as a surface modifying agent and a precursor for silicone polymers.[6][7]

Visualizations

Logical Relationships of Synonyms

The following diagram illustrates the hierarchical and synonymous relationships between the different names used for this compound.

Caption: Synonym and Identifier Relationships.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in the synthesis of this compound via the hydrosilylation of cyclooctene.

Caption: Synthesis Workflow.

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. fr.tnjchem.com [fr.tnjchem.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. chemimpex.com [chemimpex.com]

Trichloro(cyclooctyl)silane: A Technical Guide to Purity and Grades

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane, focusing on its purity, available grades, and the analytical methodologies required for its characterization. This document is intended to be a valuable resource for professionals in research, development, and quality control who utilize this versatile organosilane compound.

Purity and Available Grades

This compound is a reactive organosilane that serves as a key intermediate in the synthesis of various silicon-containing compounds. The purity of this reagent is critical for the successful outcome of subsequent reactions and the quality of the final products. Commercial grades of this compound can vary in purity, and it is essential for researchers to select a grade appropriate for their specific application.

A summary of commercially available grades and their typical purity levels is presented in Table 1. It is important to note that purity specifications can differ between suppliers, and it is always recommended to consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Grade | Purity Specification | Typical Impurities | Analytical Method |

| Supplier A | Technical | 85.0 - 99.8%[1] | Unreacted starting materials (cyclooctene, trichlorosilane), byproducts of hydrosilylation (e.g., isomers, oligomers), and residual catalyst. | GC-MS |

| Supplier B | High Purity | ≥ 97% | Lower levels of starting materials and byproducts compared to technical grade. May contain trace amounts of other chlorosilanes. | GC-MS, Titration |

| Reference | Trichloro(octyl)silane | ≥ 97% [2] | As a comparable linear alkyltrichlorosilane, impurities would be similar, including starting materials and reaction byproducts. | GC, Titration |

Experimental Protocols

Accurate and reproducible experimental procedures are paramount for the synthesis, purification, and analysis of this compound. The following sections provide detailed methodologies for these key processes.

Synthesis via Hydrosilylation of Cyclooctene

The most common method for the synthesis of this compound is the hydrosilylation of cyclooctene with trichlorosilane, typically catalyzed by a platinum complex.

Reaction:

Experimental Protocol:

-

Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is crucial due to the moisture sensitivity of trichlorosilane. A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried.

-

Reagents:

-

Cyclooctene (freshly distilled)

-

Trichlorosilane (freshly distilled)

-

Hydrosilylation catalyst (e.g., Speier's catalyst - hexachloroplatinic acid solution in isopropanol, or Karstedt's catalyst). The catalyst loading is typically in the range of 10-100 ppm relative to the alkene.

-

-

Procedure:

-

The flask is charged with cyclooctene and the catalyst.

-

Trichlorosilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature (typically between 30-60°C).

-

After the addition is complete, the reaction mixture is stirred for several hours at a specific temperature to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

-

Work-up and Isolation:

-

Upon completion, any excess volatile starting materials can be removed by distillation at atmospheric pressure.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

Purification by Fractional Distillation

Fractional distillation under reduced pressure is the standard method for purifying this compound to remove lower and higher boiling point impurities.

Experimental Protocol:

-

Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source is assembled. All glassware must be thoroughly dried to prevent hydrolysis of the product.

-

Procedure:

-

The crude this compound is charged into the distillation flask along with a few boiling chips or a magnetic stirrer.

-

The system is evacuated to the desired pressure. The boiling point of this compound is reported to be 85-89 °C at 1 mmHg.[1]

-

The flask is heated gradually. A forerun containing any low-boiling impurities is collected first.

-

The main fraction is collected at a constant temperature and pressure.

-

The distillation is stopped before all the material in the flask has vaporized to avoid the concentration of high-boiling impurities.

-

-

Storage: The purified this compound should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities present.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a dry, inert solvent such as hexane or toluene.

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating organosilanes.

-

Injector: Split/splitless injector, operated in split mode. Injector temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with spectral libraries and by interpreting the fragmentation patterns.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are essential for confirming the chemical structure of this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a dry deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

-

¹H NMR Spectroscopy:

-

The spectrum will show signals corresponding to the protons of the cyclooctyl ring. The chemical shifts and coupling patterns will be characteristic of the alkyl group attached to the silicon atom.

-

-

²⁹Si NMR Spectroscopy:

-

²⁹Si NMR provides direct information about the silicon environment. For this compound, a single resonance is expected in the region characteristic for alkyltrichlorosilanes. The chemical shift will be influenced by the three chlorine atoms and the cyclooctyl group attached to the silicon.[3]

-

Visualizing Key Processes

To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Trichloro(cyclooctyl)silane in Self-Assembled Monolayer (SAM) Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the interfacial properties of materials, with applications ranging from biocompatible coatings and sensors to nanoelectronics and drug delivery platforms. Trichloro(cyclooctyl)silane is an organosilane compound used to create robust, covalently bound SAMs on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. The cyclooctyl headgroup provides a unique combination of hydrophobicity and steric bulk, influencing the packing density and surface energy of the resulting monolayer.

These application notes provide a comprehensive overview and detailed protocols for the formation and characterization of self-assembled monolayers using this compound.

Physicochemical Properties of this compound

A clear understanding of the precursor's properties is crucial for consistent and successful SAM formation.

| Property | Value | Reference |

| CAS Number | 18290-59-0 | [1] |

| Molecular Formula | C₈H₁₅Cl₃Si | [1] |

| Molecular Weight | 245.65 g/mol | [1] |

| Boiling Point | 85-89 °C @ 25 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Refractive Index | 1.476 | [1] |

| Synonyms | Cyclooctyltrichlorosilane, 1-(Trichlorosilyl)cyclooctane | [1] |

Health and Safety Precautions

This compound is a reactive and corrosive compound that requires careful handling in a controlled laboratory environment.

-

Corrosive: Causes severe skin burns and eye damage.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Reacts with Water: Reacts violently with water and moisture to produce hydrochloric acid (HCl) gas.[4][5] All handling and reactions should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

-

Respiratory Irritant: The released HCl gas is corrosive to the respiratory tract.[4] Use in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound SAM on a Silicon Substrate by Solution Deposition

This protocol details the formation of a this compound SAM on a silicon wafer, a common substrate for SAM studies.

Materials and Equipment:

-

This compound

-

Anhydrous toluene (or other anhydrous organic solvent like hexane)

-

Silicon wafers

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Ethanol (absolute)

-

Nitrogen or argon gas source

-

Sonicator

-

Glassware (e.g., beakers, petri dishes), oven-dried

-

Tweezers

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Place the silicon wafers in a beaker and sonicate in ethanol for 15 minutes, followed by rinsing with DI water.

-

Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

-

Thoroughly rinse the wafers with copious amounts of DI water.

-

Dry the wafers under a stream of nitrogen or argon gas and then in an oven at 120 °C for at least 30 minutes to remove any residual water.

-

-

Preparation of Silane Solution:

-

In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene. The use of anhydrous solvent is critical to prevent premature hydrolysis and aggregation of the silane in solution.

-

-

SAM Deposition:

-

Immediately transfer the cleaned, dry silicon wafers into the silane solution.

-

Allow the deposition to proceed for 1-2 hours at room temperature. The deposition time can be optimized for desired monolayer quality.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

-

Subsequently, rinse with ethanol and dry under a stream of nitrogen or argon.

-

To promote the formation of a stable siloxane network, cure the SAM-coated wafers by baking in an oven at 120 °C for 30-60 minutes.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent contamination.

-

Characterization of this compound SAMs

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

| Characterization Technique | Expected Results and Notes |

| Water Contact Angle (WCA) | A successful this compound SAM will render the hydrophilic silicon surface hydrophobic. Expected static water contact angles are in the range of 90-105°, similar to other short-chain alkylsilane SAMs.[6] A higher contact angle generally indicates a more densely packed and ordered monolayer.[7] |

| Ellipsometry | This technique can be used to measure the thickness of the SAM. For a cyclooctyl group, the expected thickness is in the range of 0.7-1.2 nm.[8] |

| Atomic Force Microscopy (AFM) | AFM can be used to visualize the surface morphology and measure the surface roughness. A well-formed SAM should have a low root-mean-square (RMS) roughness, typically below 0.5 nm, and a uniform surface.[7] |

| X-ray Photoelectron Spectroscopy (XPS) | XPS can confirm the elemental composition of the surface, showing the presence of Si, C, and O from the SAM and the underlying substrate. |

Visualizations

Experimental Workflow for SAM Formation

References

- 1. This compound, CasNo.18290-59-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. carlroth.com [carlroth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tf.nist.gov [tf.nist.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Trichloro(cyclooctyl)silane as a Coupling Agent in Polymer Composites

Introduction

Trichloro(cyclooctyl)silane is an organosilicon compound with the potential to be used as a coupling agent in polymer composites.[1] Coupling agents are crucial for improving the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.[2][3] This enhanced adhesion leads to significant improvements in the mechanical, thermal, and chemical resistance properties of the composite material.[4][5]

The this compound molecule possesses a dual-reactivity structure. The trichlorosilyl group can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on the surface of inorganic fillers to form stable covalent bonds.[6][7] The cyclooctyl group, a bulky and hydrophobic alkyl chain, is expected to entangle and co-react with the polymer matrix, thus forming a strong bridge between the filler and the polymer.[6]

Mechanism of Action

The effectiveness of this compound as a coupling agent relies on a two-step reaction mechanism:

-

Hydrolysis: The three chlorine atoms attached to the silicon are hydrolytically unstable and react with water (often present on the filler surface or added in a pre-treatment step) to form silanol groups (-Si(OH)3).

-

Condensation: These silanol groups then react with the hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Si). They can also self-condense to form a polysiloxane network on the filler surface.[6] The cyclooctyl group extends away from the filler surface, ready to interact with the polymer matrix during composite fabrication.

The following diagram illustrates the general mechanism of a trichlorosilane coupling agent.

Potential Applications

Based on the applications of similar long-chain alkyl silanes, this compound could be utilized in:

-

Fiber-reinforced plastics: To improve the adhesion between glass or carbon fibers and the polymer matrix, enhancing strength and durability.[5]

-

Filled thermoplastics and thermosets: To increase the loading of inorganic fillers like silica, talc, or clay, while improving mechanical properties such as tensile strength, flexural modulus, and impact resistance.[5][8]

-

Adhesives and sealants: To promote adhesion to inorganic substrates.[4]

-

Coatings: To improve the durability and environmental resistance of coatings on various substrates.

Experimental Protocols

The following are generalized protocols for the surface treatment of inorganic fillers with this compound. Optimization of parameters such as silane concentration, solvent, pH, temperature, and time is crucial for specific applications.[6]

Materials and Equipment

-

Inorganic filler (e.g., silica powder, glass beads)

-

This compound

-

Anhydrous solvent (e.g., toluene, isopropanol)

-

Deionized water

-

Acid or base for pH adjustment (e.g., acetic acid, ammonia)

-

Reaction vessel with a stirrer

-

Drying oven

-

Fume hood

Wet (Solution) Treatment Method

This method allows for a more uniform treatment of the filler surface.[9]

Dry Blending Method

This method is simpler and can be more cost-effective for large-scale production.[9]

-

The inorganic filler is placed in a high-intensity mixer (e.g., a Henschel mixer).

-

This compound is sprayed directly onto the tumbling filler. A small amount of water may also be added.

-

The mixture is blended at high speed for a short period (e.g., 10-30 minutes). The heat generated by the mixing can facilitate the reaction.

-

The treated filler is then ready for compounding with the polymer.

Data Presentation (Illustrative Data for General Silane Coupling Agents)

The following tables summarize the typical improvements in mechanical and thermal properties observed in polymer composites when using various silane coupling agents. Note: This data is not specific to this compound but is provided for illustrative purposes.

Table 1: Effect of Silane Treatment on Mechanical Properties of Polymer Composites

| Property | Untreated Composite | Silane-Treated Composite | % Improvement | Reference |

| Tensile Strength (MPa) | Varies | Increased | 10-50% | [10][11] |

| Flexural Modulus (GPa) | Varies | Increased | 5-30% | [8][12] |

| Impact Strength (kJ/m²) | Varies | Increased | 15-60% | [8][10] |

| Microhardness (HV) | Lower | Higher | 5-25% | [12] |

Table 2: Effect of Silane Treatment on Thermal Properties of Polymer Composites

| Property | Untreated Composite | Silane-Treated Composite | Observation | Reference |

| Decomposition Temperature (°C) | Lower | Higher | Enhanced thermal stability | [11][13] |

| Glass Transition Temperature (Tg) | Varies | Generally higher | Indicates better filler-matrix interaction | [14] |

| Storage Modulus (G') | Lower | Higher | Improved stiffness and load-bearing capacity | [15] |

Characterization of Surface Treatment

To verify the successful surface treatment of the filler with this compound, the following characterization techniques can be employed:

-

Fourier Transform Infrared Spectroscopy (FTIR): To detect the presence of Si-O-Si bonds and the cyclooctyl groups on the filler surface.[16][17]

-

Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.[14][17]

-

Scanning Electron Microscopy (SEM): To observe the dispersion of the treated filler in the polymer matrix and the quality of the interfacial adhesion.[10][17]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the filler surface and confirm the presence of silicon and carbon from the silane.[8][17]

Safety Precautions

This compound is a reactive chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It will react with moisture in the air to release hydrogen chloride (HCl) gas, which is corrosive and toxic. Store in a cool, dry place away from moisture.

By following these guidelines and protocols, researchers can effectively explore the potential of this compound as a coupling agent to enhance the performance of polymer composites.

References

- 1. This compound, CasNo.18290-59-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. silicorex.com [silicorex.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. chemimpex.com [chemimpex.com]

- 5. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 6. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the filler surface treatment method for silane? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Elucidating the thermal degradation of silane-based polymers using reactive molecular dynamics simulations - APS Global Physics Summit 2025 [archive.aps.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of silane-modified fillers on properties of dental composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Hydrophobic Coatings with Trichloro(cyclooctyl)silane

Introduction

Trichloro(cyclooctyl)silane is an organosilane compound used for creating hydrophobic (water-repellent) surfaces on a variety of substrates. Its chemical structure consists of a reactive trichlorosilyl head group and a non-polar cyclooctyl tail. This unique structure allows it to covalently bond to surfaces containing hydroxyl (-OH) groups, such as glass, silica, metal oxides, and certain polymers, transforming them from hydrophilic to hydrophobic. The resulting coating is a self-assembled monolayer (SAM) that is chemically stable and durable. These properties are valuable in applications requiring water repellency, corrosion prevention, and reduced surface adhesion.[1]

Mechanism of Surface Modification

The hydrophobic modification process occurs in two primary steps: hydrolysis and condensation. The trichlorosilyl group is highly reactive towards ambient moisture or surface hydroxyl groups.

-

Hydrolysis: The silicon-chlorine (Si-Cl) bonds react with water molecules (present as trace moisture on the substrate or in the solvent) to form reactive silanol (Si-OH) groups. This reaction releases hydrogen chloride (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups readily condense with hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Si) bonds. This anchors the cyclooctylsilane molecule to the surface. Lateral condensation between adjacent silanol molecules can also occur, creating a cross-linked, polymeric layer.

The outward-facing, bulky, and non-polar cyclooctyl groups form a low-energy surface that repels water.[2]

Quantitative Data

Direct quantitative data for this compound is not widely published. However, data from its linear isomer, Trichloro(octyl)silane (OTS), and other similar alkyltrichlorosilanes provide a strong proxy for expected performance. The water contact angle (WCA) is a key metric, where a higher angle indicates greater hydrophobicity. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are superhydrophobic.[3]

| Silane Compound | Substrate | Application Method | Resulting Water Contact Angle (WCA) | Reference |

| n-Octyltrichlorosilane | Silica Nanoparticles | Solution Deposition | > 150° (Superhydrophobic) | [3] |

| Octadecyltrichlorosilane | Various | Not Specified | 102° - 109° | [4] |

| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Catheter Surface | Chemical Vapor Deposition | 121° ± 2° | [5] |

| Methyltrichlorosilane | Wood | Solution Immersion | 151.8° ± 0.4° | [2] |